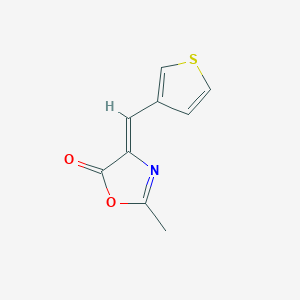
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is a heterocyclic compound with a molecular formula of C9H7NO2S. This compound features a unique structure that includes a thienylmethylene group attached to an oxazoline ring, making it an interesting subject for various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of 2-methyl-2-oxazoline-5-one with 3-thiophene carboxaldehyde. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one can undergo various types of chemical reactions, including:
Oxidation: The thienylmethylene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thienylmethyl derivative.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thienylmethyl derivatives.
Substitution: Various substituted oxazoline derivatives.
Applications De Recherche Scientifique
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mécanisme D'action
The mechanism by which (Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one exerts its effects is primarily through its interaction with biological macromolecules. The thienylmethylene group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazoline ring can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, such as thiamine (Vitamin B1).
Oxazoles: Compounds with an oxazole ring, like oxazolone derivatives.
Thiophenes: Compounds with a thiophene ring, such as thiophene-2-carboxaldehyde.
Uniqueness
(Z)-2-Methyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is unique due to the combination of its thienylmethylene and oxazoline moieties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H7NO2S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(4Z)-2-methyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C9H7NO2S/c1-6-10-8(9(11)12-6)4-7-2-3-13-5-7/h2-5H,1H3/b8-4- |
Clé InChI |
AKRFVTFRRIGKNO-YWEYNIOJSA-N |
SMILES |
CC1=NC(=CC2=CSC=C2)C(=O)O1 |
SMILES isomérique |
CC1=N/C(=C\C2=CSC=C2)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CSC=C2)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Methylphenyl)sulfonyl]methyl}acrylamide](/img/structure/B326719.png)
![Allyl 2-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B326722.png)
![Allyl 2-[(3-bromobenzoyl)amino]-3-(2-furyl)acrylate](/img/structure/B326723.png)
![Allyl 2-[(4-bromobenzoyl)amino]-5-phenyl-2,4-pentadienoate](/img/structure/B326724.png)
![Allyl 2-[(4-bromobenzoyl)amino]-3-phenylacrylate](/img/structure/B326727.png)
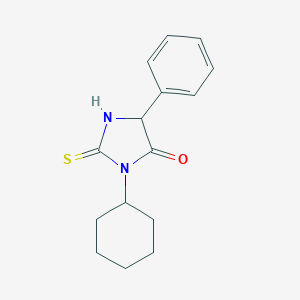
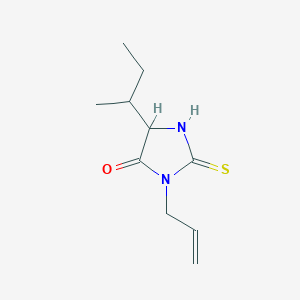
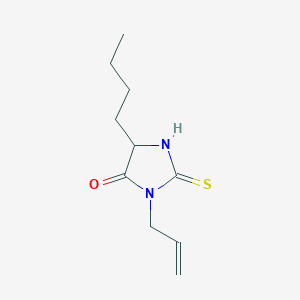
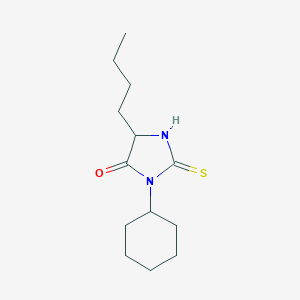
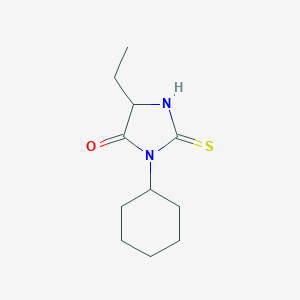
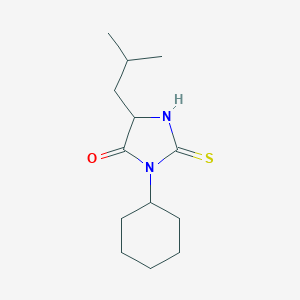
![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[4-(4-morpholinylcarbonyl)phenoxy]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B326741.png)
![3-bromo-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B326743.png)
